molecular formula C20H25N5O4S B5410964 1,3-dimethyl-6-{[2-(1-methyl-1H-pyrazol-4-yl)-1-azepanyl]sulfonyl}-2,4(1H,3H)-quinazolinedione

1,3-dimethyl-6-{[2-(1-methyl-1H-pyrazol-4-yl)-1-azepanyl]sulfonyl}-2,4(1H,3H)-quinazolinedione

Cat. No.: B5410964
M. Wt: 431.5 g/mol
InChI Key: AGTNYIANOUNTEX-UHFFFAOYSA-N
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Description

The compound “1,3-dimethyl-6-{[2-(1-methyl-1H-pyrazol-4-yl)-1-azepanyl]sulfonyl}-2,4(1H,3H)-quinazolinedione” is a complex organic molecule that contains several functional groups and rings, including a quinazolinedione ring, a pyrazole ring, and a sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The quinazolinedione ring, for example, is a heterocyclic compound containing two nitrogen atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For instance, imidazole compounds have been found to show a broad range of chemical and biological properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new drugs .

Properties

IUPAC Name

1,3-dimethyl-6-[2-(1-methylpyrazol-4-yl)azepan-1-yl]sulfonylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-22-13-14(12-21-22)17-7-5-4-6-10-25(17)30(28,29)15-8-9-18-16(11-15)19(26)24(3)20(27)23(18)2/h8-9,11-13,17H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTNYIANOUNTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCCN2S(=O)(=O)C3=CC4=C(C=C3)N(C(=O)N(C4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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